molecular formula C20H18N2O B2786600 N-benzyl-4-methyl-N-(pyridin-2-yl)benzamide CAS No. 312594-07-3

N-benzyl-4-methyl-N-(pyridin-2-yl)benzamide

Cat. No.: B2786600
CAS No.: 312594-07-3
M. Wt: 302.377
InChI Key: HLGTXXMQNFWVTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-benzyl-4-methyl-N-(pyridin-2-yl)benzamide” belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another example is the synthesis of 4-methyl-N-[(2-pyridine-2-yl-ethyl)carbamothioyl]benzamide, which was synthesized and covalently bonded to silica .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, an electro-oxidative method for the ring opening of imidazopyridine derivatives has been reported, offering a sustainable alternative to existing harsh reaction conditions and providing an efficient approach to produce N-(pyridin-2-yl)amide derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the SEM image of a hybrid thiourea silicate revealed spherical and irregular nanoparticles .

Mechanism of Action

Target of Action

N-benzyl-4-methyl-N-(pyridin-2-yl)benzamide is a complex compound with potential therapeutic applications. It has been found to inhibit the activity of tyrosinase , an enzyme that plays a crucial role in the production of melanin. This suggests that the compound could have potential applications in the treatment of conditions related to melanin overproduction.

Mode of Action

It is believed to interact with its target, tyrosinase, by binding to the active site of the enzyme, thereby inhibiting its activity . This interaction could lead to changes in the biochemical processes involving tyrosinase, such as the production of melanin.

Result of Action

The primary result of the action of this compound is the inhibition of tyrosinase activity, leading to a potential decrease in melanin production . This could have implications for conditions related to melanin overproduction, such as hyperpigmentation disorders.

Safety and Hazards

The safety and hazards of similar compounds have been evaluated. For instance, it was found that certain compounds were non-toxic to human cells .

Future Directions

Future research directions could include further studies on the potential applications of “N-benzyl-4-methyl-N-(pyridin-2-yl)benzamide” in cancer treatment, as well as its potential as an antibacterial and antifungal agent. Additionally, the potential use of these materials in non-linear optics could be explored .

Properties

IUPAC Name

N-benzyl-4-methyl-N-pyridin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O/c1-16-10-12-18(13-11-16)20(23)22(19-9-5-6-14-21-19)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGTXXMQNFWVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.